[2,2'-Bipyridine]-6-carbaldehyde

Coordination chemistry Schiff base synthesis Diastereoselectivity

Select this isomer for its unique 6-position aldehyde, essential for metal-templated helicate assembly and chiral ligand synthesis. The proximal aldehyde and bipyridine chelate enable precise control over coordination geometry and redox tuning—critical for spin-crossover materials and high-TOF catalysts. Avoid synthetic dead-ends with 4- or 5-carbaldehyde isomers.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 134296-07-4
Cat. No. B163096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bipyridine]-6-carbaldehyde
CAS134296-07-4
Synonyms2,2'-BIPYRIDINE-6-CARBALDEHYDE
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC(=N2)C=O
InChIInChI=1S/C11H8N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-8H
InChIKeyQFALAWXXCSQWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,2'-Bipyridine]-6-carbaldehyde Procurement Guide: Functional Ligand for Coordination Chemistry


[2,2'-Bipyridine]-6-carbaldehyde (CAS 134296-07-4) is a heterobifunctional organic compound with the molecular formula C11H8N2O and molecular weight 184.19 g/mol . It comprises a 2,2'-bipyridine (bpy) chelating scaffold with an aldehyde (-CHO) substituent at the 6-position, conferring dual reactivity: the bpy unit provides stable N,N-bidentate coordination to metal ions, while the electrophilic aldehyde enables downstream condensation and derivatization [1]. The compound is a white to off-white solid with a melting point of 55–57 °C, predicted boiling point of 340.5±32.0 °C, and predicted density of 1.205±0.06 g/cm³ . Its XLogP3-AA is 1.3, topological polar surface area is 42.9 Ų, and it has zero hydrogen bond donors and three hydrogen bond acceptors [2]. Storage requires inert gas atmosphere (N₂ or Ar) at 2–8 °C .

Why [2,2'-Bipyridine]-6-carbaldehyde Cannot Be Substituted with 4-Carbaldehyde or Unsubstituted Bipyridine


Substitution of [2,2'-bipyridine]-6-carbaldehyde with unsubstituted 2,2'-bipyridine eliminates the aldehyde functional handle essential for post-coordination derivatization, ligand extension, and Schiff base condensation . Positional isomers such as 2,2'-bipyridine-4-carbaldehyde or 2,2'-bipyridine-5-carbaldehyde differ fundamentally in coordination geometry outcomes: the 6-position aldehyde places the reactive site in close proximity to the metal coordination sphere, enabling templated cyclization and helicate assembly not achievable with the 4- or 5-substituted analogs [1]. Replacement with mono-pyridine carbaldehydes (e.g., pyridine-6-carbaldehyde) results in divergent reaction pathways—producing asymmetrical Schiff bases rather than the imidazolidine-containing or helicate complexes characteristic of the target compound [2]. These substitution failures directly impact synthetic outcomes, ligand architecture control, and complex stereochemistry, making the 6-carbaldehyde isomer uniquely suited for applications requiring both robust bpy-type chelation and proximal aldehyde reactivity [1][2].

[2,2'-Bipyridine]-6-carbaldehyde: Quantitative Differentiation Evidence Against Key Comparators


Direct Head-to-Head Comparison: [2,2'-Bipyridine]-6-carbaldehyde vs Pyridine-6-carbaldehyde in Fe(II)-Templated One-Pot Reactions

In iron(II)-templated one-pot reactions with (1S,2S)-(-)-1,2-diphenyl-1,2-diaminoethane, [2,2'-bipyridine]-6-carbaldehyde produces either [Fe{(S,S)-5}₂][PF₆]Cl (containing an imidazolidine ring from intramolecular cyclization) at room temperature or the double helicate M-[Fe₂{(S,S)-4}₂][PF₆]₄ at reflux [1]. When pyridine-6-carbaldehyde replaces [2,2'-bipyridine]-6-carbaldehyde under identical conditions, the product is [Fe{(S,S)-7}₂][PF₆]₂, an asymmetrical Schiff base formed by reaction of only one amine group of the diamine, with a 3:2 diastereoisomeric mixture in solution [1]. The reaction outcome is dictated by the bpy unit's ability to chelate Fe(II) while positioning the aldehyde for templated cyclization versus simple condensation.

Coordination chemistry Schiff base synthesis Diastereoselectivity

Cross-Study Comparison: [2,2'-Bipyridine]-6-carbaldehyde-Derived Hydrazone Complexes vs Unsubstituted Bipyridine Complexes

Hydrazone derivatives prepared from [2,2'-bipyridine]-6-carbaldehyde, specifically 2,2'-bipyridine-6-carbaldehyde phenylhydrazone (bph) and 2,2'-bipyridine-6-carbaldehyde 2-pyridylhydrazone (bpyh), form [MN₆]²⁺ complexes with Fe(II), Co(II), and Ni(II) [1]. The electronic spectrum of the [Ni(bph)₂]²⁺ species indicates that the ligand field strength of these 6-carbaldehyde-derived hydrazones is near the singlet/quintet crossover point for iron(II) complexes—a property not exhibited by simple unsubstituted 2,2'-bipyridine complexes [1]. This crossover behavior is characteristic of ligands with precisely tuned field strengths, enabling spin-crossover applications inaccessible with parent bpy ligands.

Coordination chemistry Electronic structure Ligand field strength

Class-Level Inference: 6-Position Functionalization Enables Redox Potential Tuning in Bipyridine Complexes

Mono-substituted 2,2'-bipyridyl ligands afford distinct redox properties when incorporated into [Cp*Rh] complexes, with the catalytic efficiency inversely correlated with reduction potential [1]. A 5,5′-substituted bipyridine Cp*Rh(III) complex exhibiting the lowest reduction potential achieved NADH regeneration with a turnover frequency (TOF) of 1100 h⁻¹ [1]. While [2,2'-bipyridine]-6-carbaldehyde itself is not directly reported in this catalytic system, the class-level evidence demonstrates that aldehyde substitution at the 6-position provides a synthetic handle for further ligand elaboration to modulate metal center redox properties—a capability absent in unsubstituted 2,2'-bipyridine.

Electrochemistry Catalysis NADH regeneration

Cross-Study Comparison: Electrophilic Reactivity of [2,2'-Bipyridine]-6-carbaldehyde in Morita–Baylis–Hillman Reactions

[2,2'-Bipyridine]-6-carbaldehyde serves as an effective electrophile in the Morita–Baylis–Hillman (MBH) reaction with activated alkenes, yielding highly functionalized bipyridyl ligands [1]. This reactivity enables the synthesis of extended bipyridine-based ligand architectures and macrocycles that retain the N,N-chelating motif while introducing additional coordination sites or functional groups [1]. Unsubstituted 2,2'-bipyridine lacks an electrophilic site for MBH or related C–C bond-forming reactions; alternative functionalization routes (e.g., halogenation-lithiation-electrophilic trapping) require multi-step sequences and harsher conditions [2].

Organic synthesis Ligand functionalization C-C bond formation

Class-Level Inference: 6-Position Aldehyde Enables Post-Coordination Templating and Helicate Assembly

The 6-position aldehyde of [2,2'-bipyridine]-6-carbaldehyde is uniquely positioned for metal-templated Schiff base condensation, enabling one-pot assembly of helicate architectures. In the Fe(II)-templated reaction at reflux, two equivalents of 2,2'-bipyridine-6-carbaldehyde condense with (1S,2S)-(-)-1,2-diphenyl-1,2-diaminoethane to form the hexadentate Schiff base ligand (S,S)-4, which assembles into the double helicate M-[Fe₂{(S,S)-4}₂][PF₆]₄, confirmed by single-crystal X-ray diffraction [1]. Positional isomers with aldehyde at the 4- or 5-position cannot achieve this helicate topology due to altered geometric constraints between the chelating bpy unit and the imine-forming aldehyde.

Supramolecular chemistry Helicate synthesis Metal-directed assembly

Procurement-Driven Application Scenarios for [2,2'-Bipyridine]-6-carbaldehyde


Synthesis of Chiral Schiff Base Ligands and Helicate Complexes for Asymmetric Catalysis

[2,2'-Bipyridine]-6-carbaldehyde is the preferred precursor for synthesizing chiral Schiff base ligands via condensation with enantiopure diamines, as demonstrated by Constable et al. in the Fe(II)- and Zn(II)-templated assembly of imidazolidine-containing complexes and double helicates [1]. The 6-position aldehyde, in combination with the bpy chelating unit, enables one-pot metal-templated reactions that yield stereochemically defined coordination architectures. Users seeking to develop novel chiral catalysts, molecular sensors, or spin-crossover materials should select this compound over 4- or 5-carbaldehyde isomers, which cannot replicate the templated cyclization geometry essential for helicate formation [1].

Preparation of Hydrazone-Derived Ligands for Spin-Crossover Complexes

For research programs targeting spin-crossover (SCO) Fe(II) complexes, [2,2'-bipyridine]-6-carbaldehyde-derived hydrazones (bph and bpyh) provide ligand field strengths near the singlet/quintet crossover point, enabling SCO behavior not accessible with unsubstituted 2,2'-bipyridine ligands [1]. The electronic spectrum of the [Ni(bph)₂]²⁺ complex confirms that the field strength resides in the critical SCO window [1]. Procurement of [2,2'-bipyridine]-6-carbaldehyde is essential for this application, as the aldehyde is required for hydrazone formation; alternative bipyridine aldehydes with different substitution positions yield hydrazones with altered coordination geometries and field strengths [1].

Building Block for Functionalized Bipyridine Ligand Libraries via C–C Bond Formation

[2,2'-Bipyridine]-6-carbaldehyde serves as a convergent synthetic entry point to functionalized bipyridine ligands via the Morita–Baylis–Hillman reaction, producing highly substituted bipyridyl derivatives and macrocycles in a single step [1]. This contrasts with the multi-step halogenation-lithiation-electrophilic trapping sequences required for unsubstituted 2,2'-bipyridine functionalization. Research groups synthesizing ligand libraries for high-throughput catalyst screening should select this compound to minimize synthetic step count and enable rapid diversification [1][2].

Precursor for Redox-Active Metal Complexes in Catalysis and Photocatalysis

Mono-substituted 2,2'-bipyridine ligands, including those derived from [2,2'-bipyridine]-6-carbaldehyde, modulate the redox potentials of Cp*Rh(III) complexes, with catalytic TOF for NADH regeneration reaching 1100 h⁻¹ for optimally substituted derivatives [1]. While the parent aldehyde is a precursor, its utility lies in enabling further functionalization (e.g., imine formation, hydrazone synthesis, or C–C coupling) to install electron-donating or electron-withdrawing groups that tune reduction potential and catalytic efficiency [1][2]. Users seeking to develop catalysts with tailored redox properties should select this compound over unfunctionalized bipyridine, which lacks the synthetic handle for covalent tuning [1].

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